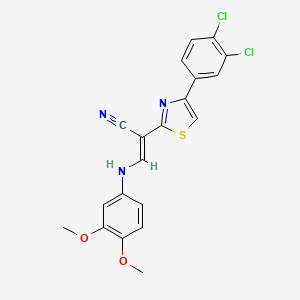

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a type of acrylonitrile derivative that features a thiazole ring and aromatic substituents with electron-withdrawing and electron-donating groups. This class of compounds is known for its potential in various applications due to the presence of the acrylonitrile functional group and the thiazole moiety, which can contribute to a range of chemical properties and biological activities.

Synthesis Analysis

The synthesis of thiazol-2-yl substituted E-acrylonitrile derivatives, such as the compound of interest, can be achieved through a dimedone-catalyzed addition of amines into the cyano group. This process involves a two-step reaction starting with α-thiocyanate ketones reacting with malononitrile to form thiazol-2-ylidenemalononitrile derivatives. Subsequently, these intermediates are treated with various amines in the presence of dimedone to yield the final thiazol-2-yl substituted acrylonitrile derivatives .

Molecular Structure Analysis

Although the specific molecular structure of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is not detailed in the provided papers, similar compounds have been studied. For instance, the structure of related acrylonitrile derivatives has been characterized by the absence of direction-specific intermolecular interactions or by the formation of simple hydrogen-bonded chains and sheets facilitated by C-H...N and C-H...π(arene) hydrogen bonds . These interactions can significantly influence the compound's crystalline structure and its physical properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile can be inferred from the properties of similar compounds. The presence of substituents like chloro and methoxy groups can affect the compound's solubility, melting point, and stability. The electron-withdrawing chloro groups and electron-donating methoxy groups can also influence the compound's electronic properties and reactivity. However, the exact physical and chemical properties of the compound are not provided in the papers .

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound under consideration belongs to a class of chemicals that includes thiazol-2-yl acrylonitriles. Research in this domain primarily focuses on chemical synthesis and exploring the properties of derivatives. For instance, Frolov et al. (2005) discussed the reduction of similar compounds with lithium aluminum hydride, yielding prop-1-ene derivatives (Frolov et al., 2005). Similarly, Shablykin et al. (2010) explored reactions of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol, leading to the formation of oxazole derivatives (Shablykin et al., 2010).

Applications in Material Science

A notable area of application for these compounds is in material science. For example, Farahati et al. (2019) demonstrated the use of thiazoles as corrosion inhibitors, highlighting their efficiency in protecting metal surfaces (Farahati et al., 2019). Bernès et al. (2002) explored the structural properties of 2,4-disubstituted thiazoles, examining the influence of intermolecular hydrogen bonds on their configurations (Bernès et al., 2002).

Pharmaceutical and Biological Activity

In the pharmaceutical domain, Gomha et al. (2012) investigated enaminones linked to the thiazole system for their potential as biological agents, indicating the broader relevance of thiazole derivatives in medicinal chemistry (Gomha et al., 2012). Additionally, the synthesis and reactivity of various benzothiazol-2-ylcarbonylhydroximoyl chloride derivatives, which are closely related to thiazole compounds, were studied by Farag et al. (1997) for their potential applications (Farag et al., 1997).

Optical and Electronic Applications

The compound and its derivatives also find applications in optical and electronic fields. Anandan et al. (2018) demonstrated the use of thiophene dyes, structurally similar to thiazoles, for enhanced nonlinear optical limiting, indicating potential applications in photonic and optoelectronic devices (Anandan et al., 2018).

properties

IUPAC Name |

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O2S/c1-26-18-6-4-14(8-19(18)27-2)24-10-13(9-23)20-25-17(11-28-20)12-3-5-15(21)16(22)7-12/h3-8,10-11,24H,1-2H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPJYBXAELKWHW-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2518228.png)

![(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2518232.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2518233.png)

![2-{[4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2518234.png)

![2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2518236.png)

![N-(4-chlorophenyl)-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2518240.png)

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2518248.png)